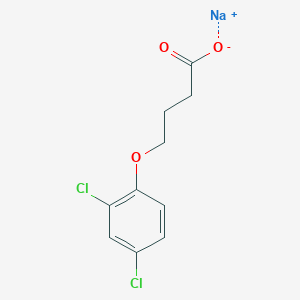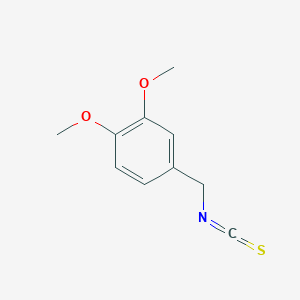
1-Eicosanethiol
Vue d'ensemble
Description
1-Eicosanethiol: is an organic compound with the molecular formula C20H42S . It is a long-chain alkanethiol, also known as eicosyl mercaptan. This compound is characterized by a twenty-carbon chain terminated with a thiol group (-SH). It is commonly used in the formation of self-assembled monolayers on various substrates, which are of significant interest in surface chemistry and nanotechnology .
Applications De Recherche Scientifique
1-Eicosanethiol has a wide range of applications in scientific research:
Chemistry: It is used in the formation of self-assembled monolayers on gold and other metal surfaces, which are important in the study of surface chemistry and nanotechnology.
Biology: It is used in the modification of biological surfaces to study cell-surface interactions.
Industry: It is used in the production of lubricants and as an additive in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Eicosanethiol can be synthesized through several methods, including the reaction of 1-eicosanol with hydrogen sulfide in the presence of a catalyst. Another method involves the reduction of 1-eicosyl disulfide using reducing agents such as lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is often produced by the thiolation of 1-eicosene using hydrogen sulfide gas under high pressure and temperature conditions. This method ensures a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Eicosanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form eicosanoic acid or eicosyl sulfonic acid.
Reduction: The thiol group can be reduced to form eicosane.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Eicosanoic acid, eicosyl sulfonic acid.
Reduction: Eicosane.
Substitution: Various eicosyl derivatives depending on the substituent used.
Mécanisme D'action
The primary mechanism of action of 1-eicosanethiol involves the formation of self-assembled monolayers on surfaces. The thiol group (-SH) has a strong affinity for metal surfaces, particularly gold, forming a stable bond. This results in the formation of a well-ordered monolayer with the eicosyl chains oriented away from the surface. This property is exploited in various applications, including surface modification and sensor development .
Comparaison Avec Des Composés Similaires
1-Dodecanethiol (C12H26S): A shorter-chain alkanethiol used in similar applications but with different physical properties.
1-Hexadecanethiol (C16H34S): Another alkanethiol with a sixteen-carbon chain, used in the formation of self-assembled monolayers.
1-Octadecanethiol (C18H38S): An alkanethiol with an eighteen-carbon chain, also used in surface chemistry.
Uniqueness of 1-Eicosanethiol: this compound is unique due to its longer carbon chain, which provides greater hydrophobicity and stability in self-assembled monolayers compared to shorter-chain alkanethiols. This makes it particularly useful in applications requiring robust and stable surface modifications .
Propriétés
IUPAC Name |
icosane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHYWOPDNMFEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158345 | |
| Record name | 1-Eicosanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13373-97-2 | |
| Record name | 1-Eicosanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13373-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Eicosanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Eicosanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Eicosanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-eicosanethiol interact with III-V semiconductor surfaces, and what are the downstream effects?
A: this compound forms self-assembled monolayers (SAMs) on III-V semiconductor surfaces like GaAs, InGaAs, and InSb. The thiol group (-SH) of the molecule interacts with the semiconductor surface, typically after an oxide removal step, creating a stable bond. This interaction leads to the formation of a well-ordered monolayer that acts as a barrier against oxygen diffusion, effectively passivating the surface and preventing re-oxidation [, , ].
Q2: Does the effectiveness of this compound as a passivation layer differ depending on the specific III-V semiconductor material?
A: Yes, research indicates that the effectiveness of this compound as a passivation layer varies depending on the specific III-V semiconductor material. While it provides significant protection against re-oxidation for GaAs (up to 30 minutes), the passivation time decreases for InGaAs (8 minutes) and InSb (4 minutes) []. This difference is attributed to the larger lattice parameters and the presence of indium in InGaAs and InSb. These factors lead to weaker bonding between the sulfur of the thiol group and the indium, gallium, and antimony atoms on the surface compared to the stronger bonding observed between sulfur, gallium, and arsenic in GaAs [].
Q3: What is the molecular formula, weight, and relevant spectroscopic data for this compound?
A3:
- Spectroscopic Data: While the provided research doesn't list specific peaks, it highlights the use of transmission Fourier transform infrared (FTIR) spectroscopy and attenuated total reflection FTIR (ATR-FTIR) to characterize the order and bonding within the this compound monolayers formed on different substrates [, ]. These techniques provide information about the vibrational modes of the molecules, confirming the presence of specific functional groups and their interactions within the SAM.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



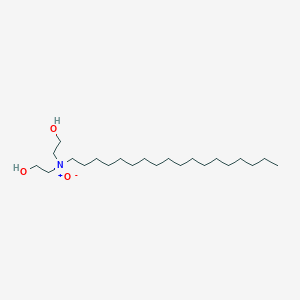



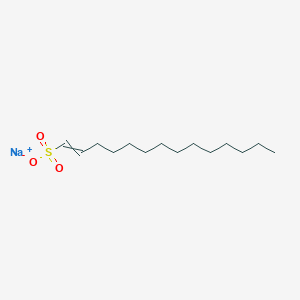
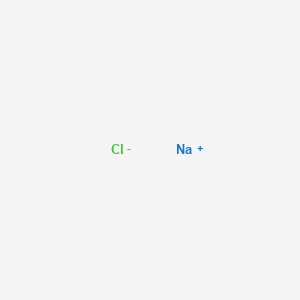



![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)
